molecular formula C9H8BrF3O2 B1352399 2-Methoxy-4-(trifluoromethoxy)benzyl bromide CAS No. 886500-35-2

2-Methoxy-4-(trifluoromethoxy)benzyl bromide

Cat. No.: B1352399
CAS No.: 886500-35-2
M. Wt: 285.06 g/mol
InChI Key: JNWHGFGOMOVIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-(trifluoromethoxy)benzyl bromide (CAS: 886500-35-2) is a halogenated aromatic compound with the molecular formula C₉H₈BrF₃O₂ and a molecular weight of 285.06 g/mol . Its structure features a benzyl bromide core substituted with a methoxy group (-OCH₃) at the 2-position and a trifluoromethoxy group (-OCF₃) at the 4-position. The SMILES notation is COC₁=C(C=CC(=C₁)OC(F)(F)F)CBr, and the InChIKey is JNWHGFGOMOVIMV-UHFFFAOYSA-N .

This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and advanced materials. Its electron-rich aromatic ring and reactive benzyl bromide moiety make it suitable for alkylation and polymerization reactions .

Properties

IUPAC Name

1-(bromomethyl)-2-methoxy-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c1-14-8-4-7(15-9(11,12)13)3-2-6(8)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWHGFGOMOVIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407443
Record name 2-METHOXY-4-(TRIFLUOROMETHOXY)BENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-35-2
Record name 2-METHOXY-4-(TRIFLUOROMETHOXY)BENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromomethylation Method

This method involves the direct bromomethylation of 2-methoxy-4-(trifluoromethoxy)benzene using formaldehyde and hydrogen bromide in the presence of acid catalysts.

Reaction Conditions:

Parameter Details
Starting Material 2-Methoxy-4-(trifluoromethoxy)benzene
Bromomethylating Agent Formaldehyde (preferably paraformaldehyde)
Bromine Source Hydrogen bromide or in situ generated HBr
Catalysts Lewis acids (e.g., zinc chloride, aluminum chloride) and/or protic acids (e.g., phosphoric acid, sulfuric acid)
Solvents Alcohols (methanol preferred), carboxylic acids (acetic acid)
Temperature Range 0 to 100 °C (preferably 20 to 90 °C)
Molar Ratios Formaldehyde: 1.2 to 3 mol per mol aromatic compound; HBr or bromide: 2 to 5 mol per mol aromatic compound
Reaction Time Variable, typically several hours

Process Description:

  • The aromatic starting material is reacted with paraformaldehyde and hydrogen bromide in the presence of a Lewis or protic acid catalyst.
  • The reaction proceeds via electrophilic aromatic substitution, introducing a bromomethyl group at the para position relative to the methoxy substituent.
  • After completion, the reaction mixture is quenched by pouring into ice water.
  • The product is extracted with an organic solvent such as methyl tert-butyl ether.
  • The organic layer is concentrated and purified by distillation to isolate 2-Methoxy-4-(trifluoromethoxy)benzyl bromide.

Advantages:

  • One-step process with relatively high yields (typically above 60%).
  • Avoids the use of expensive catalysts like palladium.
  • Suitable for scale-up and industrial application due to operational simplicity.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(trifluoromethoxy)benzyl bromide primarily involves its role as an electrophilic reagent in nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing the compound to react readily with nucleophiles. The methoxy and trifluoromethoxy groups on the benzene ring can influence the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

(a) 3-(Trifluoromethoxy)benzyl Bromide vs. 4-(Trifluoromethoxy)benzyl Bromide

  • Structural Difference : The trifluoromethoxy group is at the 3- or 4-position of the benzene ring.
  • Reactivity :
    • 4-(Trifluoromethoxy)benzyl bromide (CAS: 50824-05-0) is widely used in Friedel-Crafts polymerization to synthesize heat-resistant poly(arylenemethylene)s due to its electron-withdrawing -OCF₃ group, which enhances thermal stability .
    • 3-(Trifluoromethoxy)benzyl bromide exhibits lower polymerization efficiency, likely due to steric hindrance at the 3-position .
  • Pharmaceutical Relevance : 4-(Trifluoromethoxy)benzyl bromide is a key intermediate in the synthesis of antituberculosis agents like pretomanid, achieving >95% yield in alkylation reactions with nitroimidazoles .

(b) 2-Methoxy-4-(trifluoromethyl)benzyl Bromide

  • Structural Difference : Replacement of -OCF₃ with -CF₃ at the 4-position.

Halogen-Substituted Analogs

(a) 3-Chloro-4-(trifluoromethoxy)benzyl Bromide (CAS: 261763-18-2)

  • Structural Difference : A chlorine atom replaces the methoxy group at the 2-position.
  • Reactivity : The electron-withdrawing chlorine enhances electrophilicity at the benzyl bromide site, increasing reactivity in SN₂ reactions. However, it may reduce thermal stability compared to the methoxy analog .
  • Applications : Used in the synthesis of sulfonamide derivatives for enzyme inhibition studies .

(b) 4-Fluoro-2-(trifluoromethoxy)benzyl Bromide (CAS: 1323966-22-8)

  • Structural Difference : A fluorine atom replaces the methoxy group at the 2-position.
  • Impact : Fluorine’s small size and high electronegativity improve metabolic stability in drug candidates but may reduce solubility due to increased lipophilicity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point/Stability
This compound C₉H₈BrF₃O₂ 285.06 -OCH₃ (2), -OCF₃ (4) High thermal stability
4-(Trifluoromethoxy)benzyl bromide C₈H₆BrF₃O 255.03 -OCF₃ (4) Polymerizes at 80°C
3-Chloro-4-(trifluoromethoxy)benzyl bromide C₈H₅BrClF₃O 289.48 -Cl (3), -OCF₃ (4) Moisture-sensitive
2-Fluoro-4-(trifluoromethoxy)benzyl bromide C₈H₅BrF₄O 273.03 -F (2), -OCF₃ (4) Used in Suzuki-Miyaura couplings

Biological Activity

2-Methoxy-4-(trifluoromethoxy)benzyl bromide (CAS Number: 886500-35-2) is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

This compound features a unique trifluoromethoxy group, which significantly influences its biological properties. The fluorine atoms can enhance lipophilicity and metabolic stability, making such compounds attractive in drug design.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. A study demonstrated that fluorinated derivatives exhibited higher cytotoxicity against renal adenocarcinoma (769-P), liver cancer (HepG2), and lung carcinoma (NCI-H2170) cell lines compared to non-fluorinated counterparts .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell LineIC50 (µM)
This compound769-PTBD
Compound A (similar structure)HepG21.94
Compound B (similar structure)NCI-H2170TBD

The mechanism by which this compound exerts its effects is believed to involve interaction with specific molecular targets, including enzymes and receptors. The presence of the trifluoromethoxy group may facilitate hydrogen bonding and π-π interactions, enhancing the compound's affinity for these targets .

Case Study: Antitumor Activity

In a recent study, novel benzenesulphonohydrazide derivatives were synthesized and tested for their antiproliferative activity. Among these, compounds incorporating trifluoromethyl groups exhibited significant cytotoxicity against various cancer cell lines, suggesting that the incorporation of such substituents may enhance biological activity .

Lipophilicity and Biological Activity

The lipophilicity of this compound is crucial for its biological activity. The balance between hydrophobicity and polarity affects how well the compound can penetrate cellular membranes and interact with biological targets. Studies have shown that an optimal lipophilicity correlates with improved cytotoxic effects in cancer models .

Q & A

Q. Basic

  • Recrystallization : Use hexane or a hexane/ethyl acetate mixture to remove impurities like unreacted alcohol or PBr₃ residues .
  • Column chromatography : Silica gel with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1) resolves brominated byproducts .
  • Distillation : For large-scale synthesis, vacuum distillation (boiling point ~120–140°C at reduced pressure) ensures >95% purity .

How should this compound be stored to prevent degradation?

Q. Basic

  • Inert atmosphere : Store under argon or nitrogen to avoid hydrolysis .
  • Low temperature : Keep at 2–8°C in amber glass to minimize light-induced decomposition .
  • Desiccants : Use molecular sieves or silica gel to absorb moisture, which can hydrolyze the bromide to benzyl alcohol .

What analytical methods are used to confirm the structure and purity of this compound?

Q. Basic

  • ¹H/¹³C NMR : Key signals include the benzyl bromide CH₂Br peak at ~4.3–4.5 ppm and trifluoromethoxy (OCF₃) signals at ~120–125 ppm (¹⁹F NMR) .
  • GC-MS : Monitors purity (>98%) and identifies low-boiling impurities .
  • Elemental analysis : Validates C, H, and Br content (theoretical Br%: ~31.3%) .

How can side reactions during alkylation with this reagent be minimized?

Q. Advanced

  • Slow reagent addition : Adding this compound dropwise over 2 hours suppresses cyclization byproducts (e.g., benzoxazines) .
  • Base selection : Use non-nucleophilic bases like NaH or K₂CO₃ to avoid competing elimination .
  • Solvent optimization : Polar aprotic solvents (e.g., NMP) enhance reactivity while stabilizing intermediates .

What competing reaction pathways occur during nucleophilic substitutions with this benzyl bromide?

Q. Advanced

  • SN2 vs. SN1 mechanisms : The electron-withdrawing trifluoromethoxy group favors SN2 pathways, but steric hindrance from the methoxy group may promote partial SN1 character .
  • Elimination : Elevated temperatures or strong bases (e.g., NaOH) lead to styrene derivatives via dehydrohalogenation . Kinetic studies using DMSO as a solvent show elimination dominates above 50°C .

How does the substituent pattern influence regioselectivity in cross-coupling reactions?

Advanced
The trifluoromethoxy group at the 4-position directs electrophilic substitution to the 2- and 6-positions due to its strong electron-withdrawing effect. In Suzuki-Miyaura couplings, palladium catalysts preferentially couple at the less hindered 2-methoxy position, as demonstrated in aryl boronate syntheses . Computational studies (DFT) support this selectivity, showing lower activation barriers for para-substituted intermediates .

What stability challenges arise under acidic or basic conditions?

Q. Advanced

  • Acidic hydrolysis : Rapid degradation occurs in aqueous HCl (t₁/₂ < 1 hour at pH 2), forming benzyl alcohol and HBr .
  • Basic conditions : In NaOH (pH >10), elimination to styrene derivatives dominates, with <10% yield of substitution products . Stability assays in D₂O show deuterium incorporation at the benzyl position, confirming reversible hydrolysis .

How is this compound utilized in pharmaceutical intermediate synthesis?

Advanced
It serves as a key intermediate in:

  • Antimicrobial agents : Alkylation of piperidin-4-amine yields precursors for MRSA inhibitors (e.g., compound 22 in ).
  • Anticancer drugs : Coupling with thiazolidinediones generates PPARγ agonists .
  • Kinase inhibitors : Benzylation of imidazoles produces candidates for tyrosine kinase inhibition (e.g., pretomanid analogs ).

How do structural analogs compare in reactivity and biological activity?

Q. Advanced

  • Trifluoromethoxy vs. trifluoromethyl : The OCF₃ group enhances metabolic stability compared to CF₃, as seen in pharmacokinetic studies of benzylamine derivatives .
  • Methoxy positioning : 2-Methoxy substitution improves solubility (logP reduction by ~0.5) relative to 3- or 4-methoxy isomers .
  • Bromine replacement : Iodo analogs show higher reactivity in Ullmann couplings but lower thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.